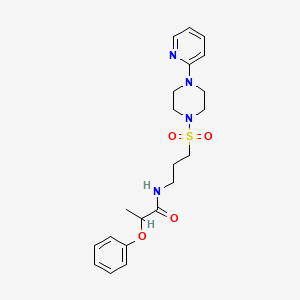

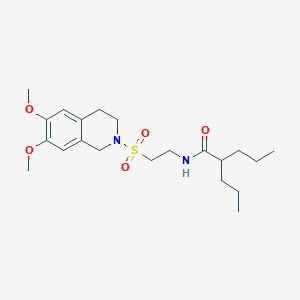

![molecular formula C20H11Cl4NO2 B2725930 3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 392239-31-5](/img/structure/B2725930.png)

3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

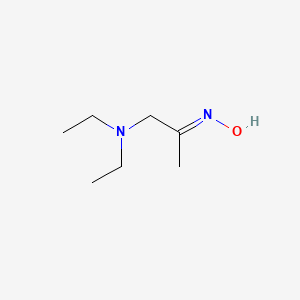

“3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide” is a chemical compound with the molecular formula C20H11Cl4NO2 . It is a derivative of dichlorobenzamide .

Synthesis Analysis

The synthesis of this compound involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This reaction yields a series of dichlorobenzamide derivatives . The compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis

The structures of the compounds were established by X-ray crystallography . For instance, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of arylamine compounds with 3,5-dichlorobenzoyl chloride . This reaction was carried out in a N,N′-dimethylformamide solution at 60 °C .Applications De Recherche Scientifique

Herbicidal Activity

3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide, due to its structural characteristics, may have potential applications similar to related benzamides in the field of agriculture, specifically as herbicides. Benzamides, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active compounds effective against annual and perennial grasses. These compounds have shown utility in forage legumes, certain turf grasses, and cultivated crops, indicating their potential for agricultural use (Viste, Cirovetti, & Horrom, 1970).

Antipathogenic Activity

The chemical structure related to this compound also suggests potential applications in developing antipathogenic agents. Similar compounds have been synthesized and tested for their interactions with bacterial cells, demonstrating significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming abilities. These findings highlight the potential of benzamide derivatives for the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anti-Tubercular Activity

Benzamide derivatives have also been explored for their anti-tubercular properties. A study on a series of benzamide derivatives revealed promising in vitro activity against Mycobacterium tuberculosis, with some compounds showing an IC50 value of less than 1 µg/mL. These compounds were evaluated for cytotoxicity against human cancer cell lines and found to be non-cytotoxic, suggesting their safety for further development as anti-tubercular agents (Nimbalkar et al., 2018).

Synthesis and Biological Evaluation

The adaptability of benzamide compounds in synthesizing various derivatives for biological evaluation further demonstrates the utility of this compound in scientific research. These derivatives have been synthesized and characterized for their antibacterial and antifungal activities, exhibiting potential as leads in the discovery of new therapeutic agents (Ighilahriz-Boubchir et al., 2017).

Propriétés

IUPAC Name |

3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl4NO2/c21-12-5-6-18(25-20(27)11-7-13(22)9-14(23)8-11)16(10-12)19(26)15-3-1-2-4-17(15)24/h1-10H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSBNPUQPICQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide](/img/structure/B2725847.png)

![3-[4-(Trifluoromethoxy)phenyl]butanamide](/img/structure/B2725850.png)